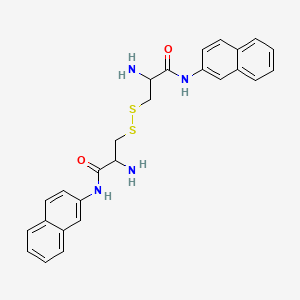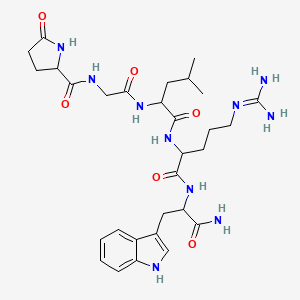![molecular formula C32H27BF9N3OSi B12109880 Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound It features a unique structure combining a pentafluorophenyl group, a triazoloisoquinoline moiety, and a diphenylmethoxy silane group, stabilized by a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:
Formation of the Triazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloisoquinoline ring.
Introduction of the Pentafluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a pentafluorophenyl halide reacts with a nucleophile.
Attachment of the Diphenylmethoxy Silane Group: This step often involves a hydrosilylation reaction, where a silane reagent reacts with an alkene or alkyne in the presence of a catalyst.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction to introduce the tetrafluoroborate anion, typically using a tetrafluoroboric acid or its salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloisoquinoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pentafluorophenyl group or the triazoloisoquinoline ring, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pentafluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide, ammonia, or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms, and complex adducts.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerizations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The triazoloisoquinoline core is a pharmacophore in many bioactive molecules, making this compound a potential lead for drug discovery.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies due to its unique structural features.
Industry
Coatings and Adhesives: The compound’s organosilicon nature makes it useful in the formulation of advanced coatings and adhesives with enhanced properties.
Electronics: It can be used in the development of electronic components, such as semiconductors and sensors, due to its stability and electronic characteristics.
Mechanism of Action
The mechanism by which Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Material Properties: Its structure influences the physical properties of materials, such as conductivity, fluorescence, or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their other substituents, leading to different reactivity and applications.
Triazoloisoquinoline Derivatives: Compounds with similar triazoloisoquinoline cores but different substituents can have varied biological and chemical properties.
Pentafluorophenyl Derivatives: These compounds share the pentafluorophenyl group and are often used in similar applications, such as catalysis and materials science.
Uniqueness
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is unique due to its combination of structural features, which confer specific reactivity and properties not found in simpler analogs. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C32H27BF9N3OSi |
|---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C32H27F5N3OSi.BF4/c1-42(2,3)41-32(21-13-6-4-7-14-21,22-15-8-5-9-16-22)24-18-20-12-10-11-17-23(20)31-38-40(19-39(24)31)30-28(36)26(34)25(33)27(35)29(30)37;2-1(3,4)5/h4-17,19,24H,18H2,1-3H3;/q+1;-1 |
InChI Key |
KGUZQZVPDPILBI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=C(C(=C(C(=C4F)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)


![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)



